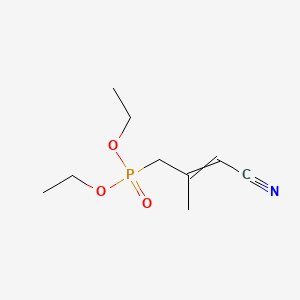
Phosphonic acid, (3-cyano-2-methyl-2-propenyl)-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, (3-cyano-2-methyl-2-propenyl)-, diethyl ester is a chemical compound with the molecular formula C9H16NO3P and a molecular weight of 217.2 g/mol . This compound is known for its unique structural properties, which include a phosphonic acid ester group and a cyano group attached to a propenyl chain. It is used in various scientific research applications due to its reactivity and functional groups.
Vorbereitungsmethoden
The synthesis of phosphonic acid, (3-cyano-2-methyl-2-propenyl)-, diethyl ester typically involves the reaction of diethyl phosphite with an appropriate cyanoalkene under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the ester bond . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Phosphonic acid, (3-cyano-2-methyl-2-propenyl)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester groups can be substituted with other nucleophiles, leading to the formation of different phosphonic acid esters.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alcohols and amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, (3-cyano-2-methyl-2-propenyl)-, diethyl ester is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.
Industry: It is employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which phosphonic acid, (3-cyano-2-methyl-2-propenyl)-, diethyl ester exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The cyano group can participate in nucleophilic addition reactions, while the phosphonic acid ester group can form strong bonds with metal ions and other electrophiles. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
Phosphonic acid, (3-cyano-2-methyl-2-propenyl)-, diethyl ester can be compared with other similar compounds, such as:
- Phosphonic acid, (3-cyano-2-methyl-2-propenyl)-, dimethyl ester
- Phosphonic acid, (3-cyano-2-methyl-2-propenyl)-, dipropyl ester
These compounds share similar structural features but differ in the alkyl groups attached to the phosphonic acid ester. The uniqueness of this compound lies in its specific reactivity and the balance between hydrophobic and hydrophilic properties, making it suitable for a wide range of applications .
Eigenschaften
IUPAC Name |
4-diethoxyphosphoryl-3-methylbut-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16NO3P/c1-4-12-14(11,13-5-2)8-9(3)6-7-10/h6H,4-5,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUURRZDCJCVGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC(=CC#N)C)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16NO3P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
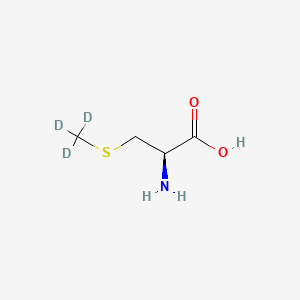

![N,N-DIMETHYL-N-(1-HEXYL)-N-(2-[METHACRYLOYL]ETHYL)AMMONIUM BROMIDE](/img/new.no-structure.jpg)
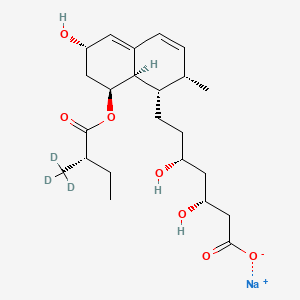
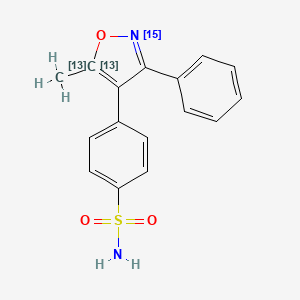
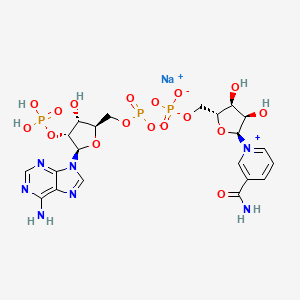
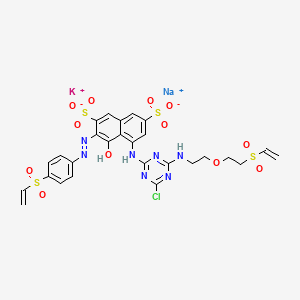
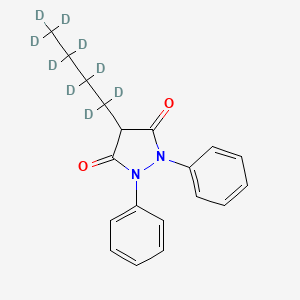
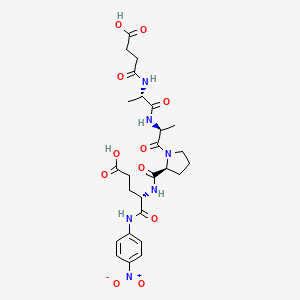
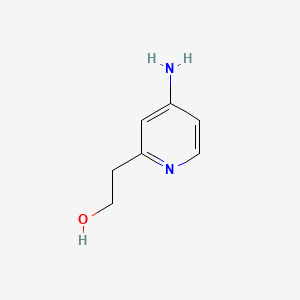
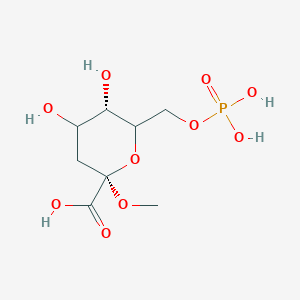
![(4S,5R)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-5-(1,3-dithian-2-ylmethyl)-2,2-dimethyl-1,3-dioxolane](/img/structure/B562351.png)
